![molecular formula C16H15F3N2O4S B3126998 [4-[[4-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate CAS No. 338396-27-3](/img/structure/B3126998.png)
[4-[[4-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate
Descripción general
Descripción
[4-[[4-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TFMPH-DMS and has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
The study by Squeo and Pasini (2020) discusses the development of BODIPY-based organic semiconductors for OLED applications. BODIPY derivatives, known for their tunable luminescence properties, have emerged as platforms for various applications, including sensors and organic photovoltaics. This review provides insights into the structural design and synthesis of BODIPY-based materials for OLEDs, which could be relevant for the development of new conjugated systems that might include the specified compound (Squeo & Pasini, 2020).
Anticancer Agents
Research on cinnamic acid derivatives by De, Baltas, and Bedos-Belval (2011) explores their potential as anticancer agents. These derivatives, including various carbamoyl phenyl compounds, have shown promise in medicinal research as traditional and synthetic antitumor agents. Their chemical reactivity allows for the development of new anticancer compounds, potentially including the target compound of interest (De, Baltas, & Bedos-Belval, 2011).
Pesticide Degradation
Smith and Bucher (2012) review the degradation of chlorpropham (CIPC), a carbamate pesticide, highlighting concerns about its environmental impact. This research is pertinent as it details the behavior of carbamate compounds in the environment, which could be analogous to the degradation processes of the specified compound (Smith & Bucher, 2012).
Herbicide and Environmental Impact
The work by Crafts and Drever (1960) on experiments with herbicides in soils delves into the persistence and effects of various herbicides, including carbamates. Understanding the interaction of such compounds with soil can provide insights into their environmental fate and potential applications in agriculture (Crafts & Drever, 1960).
Propiedades
IUPAC Name |
[4-[[4-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4S/c1-21(2)26(23,24)25-14-9-3-11(4-10-14)15(22)20-13-7-5-12(6-8-13)16(17,18)19/h3-10H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYNOBGKCZIWSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[[4-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole](/img/structure/B3126916.png)
![N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B3126919.png)
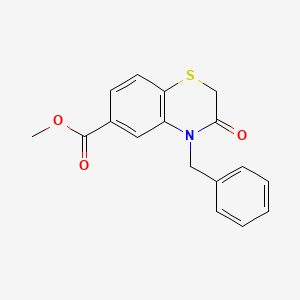
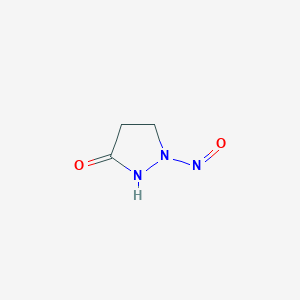

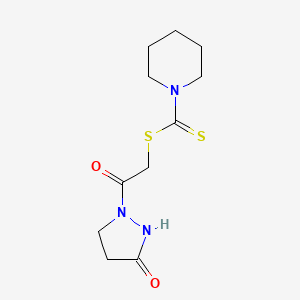
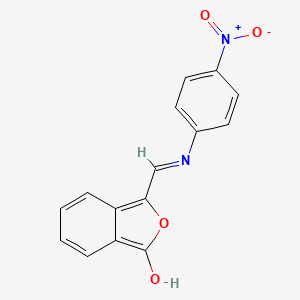
![methyl 5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B3126950.png)


![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-phenylcarbamate](/img/structure/B3126971.png)
![Methyl 4-(4-methylphenyl)sulfanyl-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate](/img/structure/B3126987.png)
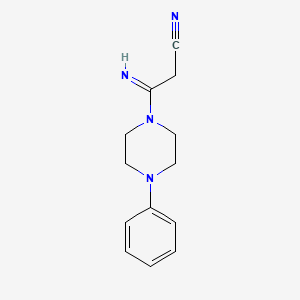
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-phenylethanone](/img/structure/B3127005.png)